molecular formula C11H20Cl3N5 B13558475 4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride

4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride

Cat. No.: B13558475
M. Wt: 328.7 g/mol
InChI Key: FBFDWDLNVIKHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a sigma-1 receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, 2,6-diazaspiro[3.4]octane, which is then functionalized to introduce the pyrimidin-2-amine moiety. The final step involves the formation of the trihydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through antagonism of the sigma-1 receptor. This receptor is involved in modulating pain perception and neuroprotection. By blocking this receptor, the compound can enhance the analgesic effects of other drugs and potentially reduce tolerance to opioids .

Properties

Molecular Formula

C11H20Cl3N5

Molecular Weight

328.7 g/mol

IUPAC Name

4-(6-methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-amine;trihydrochloride

InChI

InChI=1S/C11H17N5.3ClH/c1-16-4-8(11(7-16)5-13-6-11)9-2-3-14-10(12)15-9;;;/h2-3,8,13H,4-7H2,1H3,(H2,12,14,15);3*1H

InChI Key

FBFDWDLNVIKHJD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N.Cl.Cl.Cl

Origin of Product

United States

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